N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide
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Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Organic Synthesis Applications
Research by Lim and RajanBabu (2011) highlights the use of asymmetric hydrovinylation in producing compounds that are precursors to various molecules, including pyrrolidinoindolines and enantiopure benzomorphans. This process demonstrates the importance of such chemical reactions in synthesizing complex organic molecules with potential pharmacological applications (Lim & RajanBabu, 2011).
Ocular Hypotensive Agents
Pamulapati and Schoenwald (2011) explored the ocular hypotensive effects of novel tetrahydroquinoline analogs, indicating the potential of such compounds in treating glaucoma. One of the studied compounds, MC4, showed significant potency in reducing intraocular pressure in rabbits, pointing to the relevance of chemical analogs in developing new ocular therapeutics (Pamulapati & Schoenwald, 2011).
Evaluation of Genotoxicity in New Drug Candidates
Dos Santos et al. (2011) assessed the in vivo genotoxicity of new lead compounds for treating sickle cell disease, providing a framework for evaluating the safety profiles of novel therapeutic agents. This study underscores the importance of genotoxicity assessment in the drug development process for identifying safer treatment alternatives (Dos Santos et al., 2011).
Polymer Synthesis for Biomedical Applications
Kobayashi, Mizutani, and Saegusa (1984) discussed the synthesis of polymers based on 2-(hydroxyphenyl)-2-oxazolines, showcasing the versatility of such chemical structures in creating polymers with potential biomedical applications, such as drug delivery systems (Kobayashi, Mizutani, & Saegusa, 1984).
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15-13(19)14(20)16-8-12(18)10-3-4-11-9(7-10)5-6-17(11)2/h3-4,7,12,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBGYLAZEMRTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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